molecular formula C5H9F2N B1459864 (2,2-Difluoro-1-methylcyclopropyl)methanamine CAS No. 1955530-14-9

(2,2-Difluoro-1-methylcyclopropyl)methanamine

Cat. No. B1459864
CAS RN: 1955530-14-9
M. Wt: 121.13 g/mol
InChI Key: KDDIGODUIPLHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,2-Difluoro-1-methylcyclopropyl)methanamine” is a chemical compound with the molecular formula C5H9F2N . It is also known as 1-(2,2-difluoro-1-methylcyclopropyl)methanamine . This compound is used in scientific research and has potential for innovative discoveries.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H9F2N.ClH/c1-4(3-8)2-5(4,6)7;/h2-3,8H2,1H3;1H . This indicates that the molecule consists of a cyclopropyl group (a three-membered carbon ring) with two fluorine atoms and one methyl group attached to it, along with a methanamine group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 157.59 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability might vary and should be determined under specific conditions.

Scientific Research Applications

Carbocyclization Reactions

The compound (2,2-Difluoro-1-methylcyclopropyl)methanamine has been utilized in carbocyclization reactions. Specifically, terminally difluorinated 3-butenyl active methine compounds underwent carbocyclization upon treatment with SnCl4 and triethylamine, producing fluorocyclopentene derivatives. Furthermore, iodocarbocyclization of dimethyl 2-(4,4-difluorobut-3-enyl)malonate mediated by I2, SnCl4, and amine yielded 2,2-difluoro-3-iodocyclopentane-1,1-dicarboxylate (Saito et al., 2003).

Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide Derivatives

Hexahydro-2H-thieno[2,3-c]pyrrole, a low molecular weight polar scaffold, was proposed for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives of this bicyclic scaffold were developed, showcasing the compound's potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Iron(III) Catecholates in Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including those using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and variations, were synthesized and assessed for photocytotoxic properties. These complexes exhibited unprecedented photocytotoxicity in red light and were found to interact favorably with calf thymus DNA, forming hydroxyl radicals (Basu et al., 2014).

Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine

(S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for synthesizing a corticotropin-releasing factor-1(CRF-1) receptor antagonist, was produced through an efficient chemo-enzymatic route. This process involved permanganate oxidation of methylcyclopropyl ketone, followed by conversion to (S)-cyclopropylglycine using leucine dehydrogenase (Parker et al., 2012).

Palladium(II) and Platinum(II) Complexes with Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes were synthesized and characterized for anticancer activity. The complexes showed strong DNA-binding affinity and demonstrated selective toxicity against various cancerous cell lines, indicating potential for further evaluation and understanding of their mechanism of action (Mbugua et al., 2020).

Safety and Hazards

The safety and hazards associated with “(2,2-Difluoro-1-methylcyclopropyl)methanamine” are not specified in the sources I found. As with all chemicals, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal .

properties

IUPAC Name

(2,2-difluoro-1-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDIGODUIPLHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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